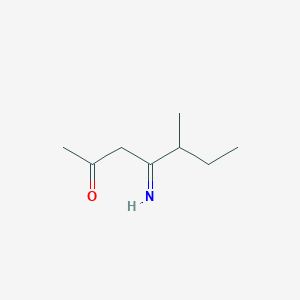

4-Imino-5-methylheptan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-imino-5-methylheptan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-4-6(2)8(9)5-7(3)10/h6,9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWUOLJAIQYZAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=N)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Imino 5 Methylheptan 2 One and Analogous Imino Ketone Architectures

Advanced Synthetic Transformations Involving Imino Ketone Intermediates

Imino ketones are not only stable final products but also versatile intermediates that can be generated in situ and immediately participate in more complex transformations. nih.govthieme-connect.com

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in one step. researchgate.net These reactions are prized for their atom economy, reduced number of purification steps, and ability to rapidly build molecular complexity. researchgate.net In many such sequences, an imino ketone is formed as a transient intermediate. For example, a three-component reaction might involve an aldehyde, an amine, and a thiol. acs.orgnih.gov The aldehyde and amine first condense to form an α-imino ketone in situ, which is then immediately trapped by the thiol to yield an α,α-amino thioketone. nih.gov This approach avoids the need to isolate the often-reactive imino ketone intermediate.

| Reaction Type | Reactants | Intermediate | Final Product Class |

| Three-Component Thiolation | 2-Oxo aldehyde, Amine, Thiol | α-Imino ketone | α,α-Amino thioketone nih.gov |

| Friedel–Crafts Arylation | α-Imino ketone (in situ), Arene | α-Imino ketone | Functionalized indoles/pyrroles nih.gov |

| Povarov Cyclization | α-Imino ketone (in situ), Alkene | α-Imino ketone | Pyrroloquinolines nih.gov |

| Mannich Reaction | Ketone, Aldehyde, Amine | Iminium ion | β-Amino carbonyl compound rsc.org |

Electrochemical synthesis offers an alternative, green pathway for reductive amination. In this process, an electric current is used to drive the reduction of an imine to an amine. mdma.ch For the synthesis of amines from ketones, the reaction is typically carried out in an electrolytic cell containing the ketone and an amine source (like a primary amine or ammonia) in an aqueous electrolyte. mdma.ch

The process involves two key stages:

Electrochemical Reduction : The imine intermediate is then reduced at the cathode surface to the corresponding amine. mdma.ch

The yield of the secondary amine is influenced by factors such as the electrode material (lead and cadmium cathodes are often effective), the pH of the solution (typically pH 11-12), and the structure of the reactants. mdma.ch This method can be an attractive alternative to catalytic hydrogenation, as it often avoids high pressures and temperatures and can be performed with simple laboratory equipment. mdma.ch More recent developments have focused on using nitrite (B80452) as the nitrogen source, which is reduced to an oxime intermediate before further reduction to the amine. nih.gov

| Parameter | Typical Setting/Material | Influence on Reaction |

| Cathode Material | Lead (Pb), Cadmium (Cd), Mercury (Hg) | Affects the efficiency of the reduction of the imine versus competing reactions like hydrogen evolution or alcohol formation. mdma.ch |

| Electrolyte | Aqueous potassium phosphate | Provides conductivity and controls pH. |

| pH | 11 - 12 | Influences the rate of azomethine (imine) formation and the stability of the reactants. mdma.ch |

| Nitrogen Source | Primary amine, Ammonia (B1221849), Nitrite mdma.chnih.gov | Determines the structure of the final amine product. |

| Substrate | Aliphatic or Aromatic Ketones | The structure (e.g., chain length, branching) of the ketone and amine affects the rate of imine formation and the final yield. mdma.ch |

Strategies for In Situ Formation and Trapping of Imino Ketone Species

Imino ketones are often transient intermediates that can be challenging to isolate. Consequently, strategies that generate and then immediately trap these species in subsequent reactions are of significant synthetic value. These methods prevent undesired side reactions and allow for the construction of more complex molecular architectures.

One notable approach involves the conjugate addition of organocuprate reagents to enones, which can lead to the formation of an imino ketone intermediate. nih.gov This intermediate can then undergo a spontaneous tautomerization and intramolecular carbonyl addition to yield complex tricyclic imino alcohols as single diastereomers. nih.gov The stability of the intermediate imino ketone and its propensity to cyclize can be influenced by the substituents on the imine nitrogen. nih.gov For instance, certain N-substituted iminium chlorides lead to the formation of stable imino ketones that can be isolated before being induced to cyclize with a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). nih.gov

Another strategy for the in situ generation of imino ketones involves the reaction of α-azido ketones. Heating α-azido ketones can induce the loss of nitrogen gas, producing a highly reactive α-imino ketone intermediate which can then dimerize and dehydrate to form imidazole (B134444) derivatives. mdpi.com

More recently, rhodium(II)-catalyzed multicomponent reactions have been developed to trap α-imino enol intermediates. nih.govnih.gov These intermediates, generated from 1-sulfonyl-1,2,3-triazoles, are trapped by vinylimine (B1173575) ions to produce α-amino-β-indole ketones. nih.govnih.gov This method effectively intercepts the typical enol-ketone tautomerization pathway. nih.gov Density functional theory (DFT) calculations have shown that the enolic carbon of the α-imino enol intermediate possesses strong nucleophilicity, which drives the trapping process. nih.gov

Formal γ-C(sp3)–H activation of ketones provides another pathway to imino ketone precursors. This can be achieved through microwave-promoted 1,5-hydrogen atom transfer (HAT) of O-phenyloximes, which generates a radical intermediate that, after trapping and in situ imine hydrolysis, yields a γ-functionalized ketone. chemrxiv.org

Stereoselective and Enantioselective Synthesis of Imino Ketone Systems

Achieving stereocontrol in the synthesis of imino ketones and their derivatives is crucial for their application in building complex, biologically active molecules. This is often accomplished by the asymmetric reduction of either the imine or ketone group, or by using chiral starting materials.

The stereochemical outcome of the reduction of 1,2-imino ketones is dependent on the reducing agent and the relative reactivity of the carbonyl and imino groups. rsc.org For example, reduction with lithium aluminum hydride versus sodium borohydride (B1222165) can lead to different diastereomeric products due to competing reaction pathways. rsc.org

A powerful strategy for the stereoselective synthesis of amino ketone derivatives involves the addition of functionalized organolithium compounds to chiral N-tert-butanesulfinyl imines. mdpi.comscispace.com The chirality of the tert-butanesulfinyl group directs the nucleophilic addition, allowing for the creation of enantioenriched γ-, δ-, and ε-amino ketones. mdpi.comscispace.com The diastereoselectivity of this addition can be influenced by the solvent, with toluene (B28343) often providing better results than THF. mdpi.comscispace.com The resulting N-tert-butanesulfinyl amino ketones are versatile intermediates that can be converted to other chiral molecules, such as piperidine (B6355638) alkaloids. mdpi.comscispace.com

Asymmetric Reduction Methodologies for Imines and Ketones

The asymmetric reduction of imines and ketones is a cornerstone for establishing stereocenters in molecules like 4-imino-5-methylheptan-2-one and its derivatives. A variety of catalytic systems have been developed for this purpose.

Asymmetric Transfer Hydrogenation (ATH) is a widely used method that typically employs an organic molecule, such as isopropanol (B130326) or a formic acid/triethylamine mixture, as the hydrogen source. rsc.orgresearchgate.net Chiral ruthenium and rhodium half-sandwich complexes are effective catalysts for the ATH of dihydroisoquinolines and β-carboline-type compounds. rsc.org Iron-based catalysts are also emerging as more economical and environmentally friendly alternatives for the ATH of ketones and imines. researchgate.net

Asymmetric Hydrogenation (AH) utilizes hydrogen gas, often under pressure, and has been successfully applied to a range of imines. Iridium catalysts with chiral ligands, such as (R,R)-f-SpiroPhos, have shown high efficacy in the asymmetric hydrogenation of cyclic 2-aryl imines, producing optically active free amines in high yields and enantioselectivities. rsc.org Cationic iridium complexes containing P-stereogenic MaxPHOX ligands are also effective for the direct asymmetric hydrogenation of N-alkyl imines. organic-chemistry.org

Hydrosilylation , catalyzed by chiral transition metal complexes, offers another route to enantioenriched alcohols and amines. nih.gov Chiral, non-racemic Rhenium(V)-oxo complexes have been successfully used for the enantioselective hydrosilylation of prochiral ketones and imines. nih.gov Lewis-basic formamides derived from N-methylvaline can also catalyze the asymmetric reduction of ketimines with trichlorosilane, affording high enantioselectivity. organic-chemistry.org

The table below summarizes some catalyst systems and their performance in asymmetric reductions.

| Catalyst System | Substrate Type | Reduction Method | Key Features |

| Iridium/(R,R)-f-SpiroPhos | Cyclic 2-aryl imines | Asymmetric Hydrogenation | High yields and enantioselectivities for free amines. rsc.org |

| Ruthenium/Trifluoroacetic acid | Dihydroisoquinolines, β-carbolines | Asymmetric Transfer Hydrogenation | Uses formic acid/triethylamine as the hydrogen source. rsc.org |

| Iron Complexes | Ketones, Imines | Asymmetric Transfer Hydrogenation | Economical and environmentally friendly alternative. researchgate.net |

| Rhenium(V)-oxo Complexes | Ketones, Imines | Enantioselective Hydrosilylation | Air- and moisture-tolerant catalyst system. nih.gov |

| N-methylvaline-derived formamides | Ketimines | Asymmetric Reduction with Trichlorosilane | High enantioselectivity with low catalyst loading. organic-chemistry.org |

Chiral Pool and Biocatalytic Approaches to Related Precursors

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiopure compounds, such as amino acids and terpenes, that can be used as starting materials for asymmetric synthesis. nih.gov Biocatalysis, the use of enzymes to perform chemical transformations, is a powerful tool for expanding and utilizing the chiral pool. nih.govtdx.cat

Transaminases (TAs) are a key class of enzymes used for the synthesis of chiral amines from prochiral ketones. tdx.catmdpi.com These enzymes can be used in kinetic resolutions of racemic amines, asymmetric synthesis, and deracemization processes. mdpi.com A significant challenge in TA-mediated reactions is overcoming unfavorable reaction equilibria. tdx.cat One strategy to shift the equilibrium is to couple the reaction with a pyruvate (B1213749) decarboxylase (PDC), which removes the pyruvate byproduct. tdx.cat

Imine Reductases (IREDs) are another important class of enzymes that catalyze the asymmetric reduction of imines to chiral amines using NAD(P)H as a cofactor. researchgate.netmdpi.com Initially thought to only reduce pre-formed, stable imines, it is now known that IREDs can also catalyze the reductive amination of ketones with amines. researchgate.net Enzyme engineering has been employed to improve the stability and activity of IREDs for large-scale applications. mdpi.com

The following table lists the enzymes mentioned and their applications in the synthesis of chiral amine precursors.

| Enzyme | Abbreviation | Application |

| Transaminase | TA | Synthesis of chiral amines from prochiral ketones. tdx.catmdpi.com |

| Pyruvate Decarboxylase | PDC | Equilibrium shift in TA-mediated reactions. tdx.cat |

| Imine Reductase | IRED | Asymmetric reduction of imines and reductive amination of ketones. researchgate.netmdpi.com |

Reaction Mechanisms and Chemical Reactivity of 4 Imino 5 Methylheptan 2 One and Imino Ketone Frameworks

Electrophilic and Nucleophilic Reactivity of the Imino Moiety

The imine group (C=N) is a key functional component influencing the reactivity of 4-Imino-5-methylheptan-2-one. Compared to a carbonyl group (C=O), the carbon-nitrogen double bond is generally less polarized due to the lower electronegativity of nitrogen relative to oxygen. chemrxiv.org This makes the imine carbon less electrophilic than a ketone carbon. masterorganicchemistry.com However, the imine nitrogen is more basic than a carbonyl oxygen, allowing for activation under acidic conditions. masterorganicchemistry.com Protonation of the imine nitrogen creates an iminium ion, which significantly enhances the electrophilicity of the imine carbon. researchgate.net

Imine hydrolysis is the reverse reaction of imine formation, converting the imine back into a ketone (or aldehyde) and a primary amine upon treatment with water. masterorganicchemistry.comrsc.org The reaction is typically catalyzed by acid, which protonates the imine nitrogen to form a more reactive iminium ion. masterorganicchemistry.com This facilitates the nucleophilic attack of water on the imine carbon.

The mechanism for the acid-catalyzed hydrolysis of 4-Imino-5-methylheptan-2-one to produce 5-methylheptane-2,4-dione (B3052354) and ammonia (B1221849) proceeds through a sequence of steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Mechanism of Acid-Catalyzed Imine Hydrolysis:

Protonation: The imine nitrogen is protonated by an acid (e.g., H₃O⁺) to form an iminium ion. This step increases the electrophilicity of the imine carbon. masterorganicchemistry.com

Nucleophilic Addition: A water molecule acts as a nucleophile and attacks the electrophilic imine carbon, forming a protonated carbinolamine intermediate. masterorganicchemistry.com

Deprotonation: A water molecule acts as a base to deprotonate the oxygen, yielding a neutral carbinolamine. This intermediate is the nitrogen analog of a hemiketal. chemistrysteps.com

Protonation: The nitrogen atom of the carbinolamine is protonated by the acid catalyst, converting the amino group into a better leaving group (ammonia).

Elimination: The lone pair of electrons on the hydroxyl oxygen helps to expel the ammonia molecule, forming a protonated ketone (an oxonium ion). masterorganicchemistry.com

Deprotonation: A final deprotonation step by a base (e.g., water) regenerates the acid catalyst and yields the final dione (B5365651) product.

Table 1: Mechanistic Steps of Imine Hydrolysis

| Step No. | Step Name | Description | Intermediate Formed |

| 1 | Protonation | Imine nitrogen attacks H₃O⁺. | Iminium ion |

| 2 | Nucleophilic Addition | Water attacks the imine carbon. | Protonated Carbinolamine |

| 3 | Deprotonation | Water removes a proton from the oxygen. | Carbinolamine |

| 4 | Protonation | Amino group is protonated by H₃O⁺. | Protonated Carbinolamine |

| 5 | Elimination | The C-N bond breaks, eliminating ammonia. | Protonated Ketone |

| 6 | Deprotonation | Water removes a proton from the carbonyl oxygen. | Ketone Product |

The imine carbon of 4-Imino-5-methylheptan-2-one is an electrophilic center susceptible to attack by nucleophiles. chemistrysteps.com While imines are generally less reactive towards nucleophiles than their corresponding ketones, their reactivity can be significantly enhanced by acid catalysis, which generates a highly electrophilic iminium ion. masterorganicchemistry.comresearchgate.net

A key reaction involving nucleophilic addition to imines is their reduction to amines using hydride reagents. masterorganicchemistry.com For instance, a hydride source (H⁻) from a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can attack the imine carbon. Subsequent protonation of the resulting nitrogen anion yields the corresponding amine. masterorganicchemistry.comchemistrysteps.com This transformation is a fundamental step in reductive amination processes.

The scope of nucleophilic additions is broad and includes:

Hydride Addition: Reduction to amines.

Organometallic Reagents: Grignard reagents or organolithium compounds can add to the imine carbon to form new carbon-carbon bonds.

Cyanide Addition: Addition of cyanide (e.g., from HCN) forms α-aminonitriles.

The presence of the adjacent ketone functionality in 4-Imino-5-methylheptan-2-one introduces the possibility of competitive reactions. The choice of nucleophile, reaction conditions (especially pH), and steric factors will determine whether the nucleophile adds to the imine carbon or the ketone carbonyl.

Mechanism and Scope of Imine Hydrolysis

Reactivity of the Ketone Functionality within Imino Ketone Systems

The carbonyl group of 4-Imino-5-methylheptan-2-one can undergo nucleophilic addition reactions typical of ketones. One such transformation is hydroboration, which involves the addition of a boron-hydrogen bond across the C=O double bond. This reaction is a powerful method for the reduction of ketones to secondary alcohols. sioc-journal.cn

Catalytic hydroboration of ketones is often performed using reagents like pinacolborane (HBpin) in the presence of a metal or organocatalyst. chemrxiv.orgsioc-journal.cnacs.org The mechanism generally involves the activation of the borane (B79455) reagent by the catalyst, followed by the transfer of a hydride to the electrophilic carbonyl carbon. The resulting boronate ester is then hydrolyzed to yield the alcohol.

For an imino ketone, chemoselectivity becomes a critical issue. Both the C=O and C=N bonds can potentially be reduced. Often, the ketone is more electrophilic and thus more reactive than the imine, especially under neutral conditions. masterorganicchemistry.com However, specific catalysts can be employed to selectively target one group over the other. For example, certain zinc complexes have been shown to be effective pre-catalysts for the hydroboration of both ketones and aldehydes. core.ac.uk Computational studies on tin(II)-catalyzed hydroboration suggest a mechanism involving hydride transfer from a tin(II) hydride intermediate to the carbonyl substrate. rsc.org

Reductive amination is a process that converts a carbonyl compound into an amine. numberanalytics.com In the context of 4-Imino-5-methylheptan-2-one, which already contains an imine, the term refers to the reduction of the imine functionality to an amine. This process is crucial for synthesizing β-amino ketones.

The mechanism involves the reduction of the C=N double bond. orgoreview.com The reaction is typically performed in a one-pot synthesis where an aldehyde or ketone reacts with an amine to first form an imine intermediate, which is then reduced in situ. chemistrysteps.comorgoreview.com Since 4-Imino-5-methylheptan-2-one is already an imine, the process simply requires the addition of a suitable reducing agent.

A common and effective reducing agent for this purpose is sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comchemistrysteps.com Its utility stems from its mild nature and its selective reactivity. NaBH₃CN is less reactive than NaBH₄ and will not readily reduce ketones or aldehydes at the slightly acidic pH (around 4-5) that is optimal for imine formation and reduction. masterorganicchemistry.comyoutube.com It preferentially reduces the protonated iminium ion, which is more electrophilic than the neutral ketone. masterorganicchemistry.com

Mechanism of Imine Reduction via Reductive Amination:

Protonation (if pH is acidic): The imine is protonated to form an iminium ion, increasing its electrophilicity.

Hydride Attack: A hydride ion (H⁻) from the reducing agent (e.g., NaBH₃CN) attacks the electrophilic imine carbon. chemistrysteps.com

Amine Formation: This addition breaks the π-bond, and the resulting nitrogen anion is subsequently protonated by the solvent or during workup to yield the final amine product, in this case, 4-amino-5-methylheptan-2-one.

Table 2: Common Reducing Agents for Imines

| Reducing Agent | Formula | Typical Conditions | Notes |

| Sodium Cyanoborohydride | NaBH₃CN | Mildly acidic (pH 4-6) | Selective for iminium ions over ketones. masterorganicchemistry.comchemistrysteps.com |

| Sodium Borohydride | NaBH₄ | Protic solvent (e.g., methanol, ethanol) | Can also reduce the ketone group. |

| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous aprotic solvent (e.g., ether, THF) | Very strong; will reduce both imine and ketone. chemistrysteps.com |

| Catalytic Hydrogenation | H₂ / Catalyst | Metal catalyst (e.g., Pd, Pt, Ni) | Effective for reducing C=N bonds. chemistrysteps.com |

Carbonyl Reactivity and Related Transformations (e.g., Hydroboration)

Intramolecular Cyclization and Rearrangement Reactions

The bifunctional nature of 4-Imino-5-methylheptan-2-one makes it a candidate for intramolecular reactions, where the two functional groups react with each other or with other parts of the molecule to form cyclic structures or rearranged products.

Intramolecular Cyclization: β-Amino ketones, which can be formed from the reduction of β-imino ketones, are valuable precursors for the synthesis of nitrogen-containing heterocycles. For example, intramolecular C(sp³)–H amination of β-amino ketones has been used to synthesize substituted aziridines. rsc.org Another powerful transformation is the intramolecular Mannich reaction. Hydrolysis of ketals derived from N-sulfinyl β-amino ketones can generate an iminium ion that undergoes cyclization to produce tropinone (B130398) ring systems. nih.gov While 4-Imino-5-methylheptan-2-one itself is acyclic, derivatives could be designed to undergo similar intramolecular cyclizations to form five- or six-membered rings. For instance, an intramolecular aldol-type reaction between the enolate of the ketone and the imine carbon could potentially lead to a cyclic β-amino alcohol.

Rearrangement Reactions: Rearrangement reactions can also occur within imino ketone frameworks. The α-iminol rearrangement, analogous to the α-ketol rearrangement, involves a 1,2-shift of an alkyl or aryl group. beilstein-journals.org This reaction typically converts an α-iminol to a more stable α-amino ketone and can be driven to completion by protonating the resulting amine product. beilstein-journals.org While 4-Imino-5-methylheptan-2-one is a β-imino ketone, related rearrangements could be envisioned under specific conditions. For example, the Heyns rearrangement is a key step in the synthesis of α-imino ketones from α-hydroxy ketones and amines, proceeding through an α-amino ketone intermediate. acs.orgx-mol.com Another relevant transformation is the imino-Nazarov cyclization, a nitrogen analog of the Nazarov cyclization, which can form cyclopentenones from divinyl ketones. wikipedia.org However, this reaction is often challenging due to the electronic stabilization of the key cationic intermediate by the nitrogen atom. wikipedia.org

Investigating Intramolecular Imino-Ketone Interactions

The spatial arrangement of the imine and ketone groups within a molecule can lead to significant intramolecular interactions that influence the compound's conformation, stability, and reactivity. In molecules containing both imino and keto groups, various non-covalent interactions can occur, such as hydrogen bonding and π-π interactions, which can dictate the molecule's three-dimensional structure and its interactions with other molecules or metal centers. nih.govmasterorganicchemistry.com

For instance, in certain imino ketone derivatives, particularly those with aromatic substituents, intramolecular edge-to-face CH–π interactions have been observed. researchgate.net These interactions involve the hydrogen atom of a C-H bond pointing towards the face of an aromatic ring. The strength of these interactions can be influenced by substituents on the aromatic ring and have been studied using techniques like NMR spectroscopy, which can detect the non-equivalence of certain protons due to restricted bond rotation at ambient temperatures. researchgate.net Analysis of the temperature dependence of chemical shifts can provide estimates of the enthalpic and entropic contributions to these interactions. researchgate.net

In the context of metal complexes, α-imino ketones can act as N,O-bidentate ligands, coordinating to a metal center through both the imine nitrogen and the ketone oxygen. nih.govmasterorganicchemistry.com This chelation is a powerful intramolecular interaction that can stabilize the complex and influence its subsequent reactivity. The formation of such complexes is a testament to the cooperative electronic properties of the imino-ketone moiety.

Furthermore, intramolecular hydrogen bonding is a critical factor in the chemistry of imino ketones, especially in systems with appropriately positioned hydrogen bond donors and acceptors. For example, an intramolecular hydrogen bond between a hydroxyl group and the imine nitrogen can activate the C=N bond, enhancing its electrophilicity. acs.org This type of activation is crucial in various catalytic reactions. acs.org The equilibrium between different tautomeric forms, such as the enol-imino and keto-enamine forms, is also heavily influenced by both intramolecular and intermolecular hydrogen bonding. acs.org The preference for one tautomer over another can depend on the solvent polarity, with nonpolar solvents often favoring the enol-imino form. acs.org

Table 1: Overview of Investigated Intramolecular Interactions in Imino Ketone Systems

| Interaction Type | Description | Method of Investigation | Significance |

| CH–π Interactions | Interaction between a C-H bond and the face of an aromatic ring within the same molecule. researchgate.net | NMR Spectroscopy, X-ray Crystallography researchgate.net | Influences molecular conformation and can be used to study substituent effects on non-covalent interactions. researchgate.net |

| N,O-Bidentate Chelation | The imine nitrogen and ketone oxygen coordinate to a single metal center. nih.govmasterorganicchemistry.com | X-ray Crystallography, Spectroscopic Methods nih.gov | Stabilizes metal complexes and is fundamental in the catalytic activity of such complexes. nih.gov |

| Intramolecular Hydrogen Bonding | Hydrogen bond formation between a donor (e.g., -OH) and an acceptor (e.g., imine nitrogen) within the molecule. acs.orgacs.org | IR Spectroscopy, NMR Spectroscopy, DFT Calculations acs.orgacs.org | Activates the imine group, influences tautomeric equilibria, and can enhance reactivity and selectivity in catalytic processes. acs.orgacs.org |

| π-π Interactions | Attractive, noncovalent interactions between aromatic rings in the molecule. nih.govmasterorganicchemistry.com | X-ray Crystallography nih.gov | Plays a significant role in determining the molecular structure and supramolecular assembly. nih.govmasterorganicchemistry.com |

Rearrangements Involving Imino Ketone Substructures

Imino ketone frameworks are known to participate in various molecular rearrangements, which are fundamental transformations in organic synthesis. One of the most pertinent rearrangements for this class of compounds is the α-iminol rearrangement. nih.govd-nb.infobeilstein-journals.org

The α-iminol rearrangement involves the isomerization of an α-hydroxy imine to an α-amino ketone. thieme-connect.com This process features a 1,2-shift of an alkyl or aryl group from the carbon bearing the hydroxyl group to the adjacent imine carbon. d-nb.infobeilstein-journals.org A key characteristic of this rearrangement is that it does not necessitate a leaving group or the formation of a carbocation intermediate, as the adjacent π-system of the imine can accept the migrating group. d-nb.infobeilstein-journals.org The reaction can be promoted by acid, base, heat, or light. d-nb.infobeilstein-journals.org

The general mechanism for an acid-catalyzed α-iminol rearrangement can be described as follows:

Protonation of the imine nitrogen.

1,2-migration of a substituent from the carbinol carbon to the imine carbon.

Tautomerization of the resulting enol to the more stable α-amino ketone.

This rearrangement is often thermodynamically favorable, as the resulting α-amino ketone is typically more stable than the starting α-iminol. d-nb.info The equilibrium can be further driven towards the product by protonation of the newly formed amino group in the presence of a Brønsted acid. d-nb.info The α-iminol rearrangement has found broad utility in synthetic chemistry, including applications in ring expansion and contraction reactions, tandem reactions, and the total synthesis of natural products. d-nb.infobeilstein-journals.org For instance, a ring-contracting α-iminol rearrangement has been utilized as a key step in the synthesis of tryptamines. researchgate.net

Another relevant transformation is the Heyns rearrangement, which is used in carbohydrate chemistry and can be applied to the synthesis of α-amino ketones from α-hydroxy ketones and amines. acs.orgcolab.ws The reaction proceeds through an α-amino ketone intermediate which can, under certain conditions, be oxidized to an α-imino ketone. acs.org

Table 2: Key Rearrangement Reactions in Imino Ketone Chemistry

| Rearrangement | Description | Key Features | Synthetic Applications |

| α-Iminol Rearrangement | Isomerization of an α-hydroxy imine to an α-amino ketone via a 1,2-substituent shift. nih.govd-nb.infobeilstein-journals.org | Can be catalyzed by acid or base. Does not require a leaving group. Often thermodynamically driven. d-nb.infobeilstein-journals.org | Asymmetric synthesis, tandem reactions, ring expansions/contractions, natural product synthesis. d-nb.info |

| Heyns Rearrangement | Reaction of an α-hydroxy ketone with an amine to form an α-amino ketone. acs.orgcolab.ws | Important in carbohydrate chemistry. Can be used to generate α-imino ketones via subsequent oxidation. acs.orgcolab.ws | Synthesis of α-amino ketones and their derivatives. colab.ws |

Spectroscopic and Structural Elucidation Methodologies for Imino Ketones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon skeleton and the environment of each hydrogen atom.

The ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule. For 4-imino-5-methylheptan-2-one, the chemical shifts are influenced by the electron-withdrawing effects of the ketone and imine functional groups. The presence of the imine-enamine tautomerism would result in two distinct sets of signals corresponding to each form.

¹H NMR: In the imine form, one would expect signals for the various aliphatic protons, with the proton on the imine nitrogen potentially appearing as a broad signal. In the enamine form, the appearance of a vinyl proton signal and two distinct N-H proton signals (which may be broadened by exchange) would be characteristic.

¹³C NMR: The carbon spectrum is particularly informative for identifying the key functional groups. The carbonyl carbon (C=O) of the ketone typically appears significantly downfield (around 205-220 ppm). whitman.edu The imine carbon (C=N) is also found downfield, but generally at a lower chemical shift than the ketone (around 160-170 ppm). columbia.edu In the enamine tautomer, two sp² carbons for the C=C double bond would be observed in the vinyl region (around 100-150 ppm), and the imine carbon signal would be absent. whitman.edu

Predicted NMR Data for 4-Imino-5-methylheptan-2-one and its Enamine Tautomer

| Imino Tautomer (4-imino-5-methylheptan-2-one) | Enamine Tautomer (4-amino-5-methylhept-4-en-2-one) | ||||

|---|---|---|---|---|---|

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 (CH₃) | ~2.1 | ~30 | 1 (CH₃) | ~2.0 | ~28 |

| 2 (C=O) | - | ~208 | 2 (C=O) | - | ~198 |

| 3 (CH₂) | ~3.3 | ~50 | 3 (CH) | ~4.9 | ~98 |

| 4 (C=N) | - | ~168 | 4 (C-N) | - | ~160 |

| NH (imine) | Broad | - | NH₂ (amine) | Broad | - |

| 5 (CH) | ~2.5 | ~45 | 5 (C=) | - | ~105 |

| 6 (CH₂) | ~1.4 | ~25 | 6 (CH₂) | ~2.2 | ~28 |

| 7 (CH₃) | ~0.9 | ~11 | 7 (CH₃) | ~1.1 | ~12 |

| 5-CH₃ | ~1.1 | ~18 | 5-CH₃ | ~1.8 | ~20 |

Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and establishing the connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. rsc.orgwgtn.ac.nz It allows for the direct assignment of each protonated carbon in the molecule by linking the ¹H and ¹³C data. For example, it would definitively link the proton signal at ~2.1 ppm to the methyl carbon of the acetyl group. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. rsc.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). rsc.orgwgtn.ac.nz This is crucial for piecing together the molecular skeleton. For instance, in the imine tautomer, a correlation would be expected between the protons of the methyl group at position 1 (H-1) and the carbonyl carbon at position 2 (C-2), as well as the methylene (B1212753) carbon at position 3 (C-3). Crucially, HMBC can help distinguish between tautomers. In the enamine form, a correlation between the NH₂ protons and the sp² carbons (C-4 and C-5) would be expected, which would be absent in the imine form. s-a-s.org

Proton (1H) and Carbon-13 (13C) NMR Analysis

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysismt.comresearchgate.net

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrations of molecular bonds. These techniques are excellent for identifying the presence of specific functional groups, as each group has characteristic absorption frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The C=O (carbonyl) and C=N (imine) stretching vibrations are particularly strong and diagnostic. For 4-imino-5-methylheptan-2-one, the FT-IR spectrum would be expected to show a strong, sharp absorption band for the C=O group of the ketone. researchgate.net The C=N stretch of the imine typically appears as a medium to strong band at a slightly lower wavenumber. sapub.org In the enamine tautomer, the C=O band would likely shift to a lower frequency due to conjugation with the C=C bond, and new bands for N-H stretching and C=C stretching would appear.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. researchgate.net Therefore, symmetrical and non-polar bonds often show stronger signals in Raman spectra. The C=N and C=C bonds are expected to give rise to distinct Raman signals. spectroscopyonline.com This makes Raman spectroscopy particularly useful for confirming the presence of the C=C bond in the enamine tautomer and the C=N bond in the imine tautomer, which might be less distinct in the IR spectrum depending on the molecular environment.

Characteristic Vibrational Frequencies for 4-Imino-5-methylheptan-2-one

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

|---|---|---|---|---|

| C=O (Ketone) | Stretching | ~1715 (strong) | ~1715 (weak) | Frequency is lower in the conjugated enamine tautomer (~1650-1685 cm⁻¹). |

| C=N (Imine) | Stretching | ~1640-1660 (medium) | ~1640-1660 (strong) | Characteristic of the imine tautomer. |

| C=C (Alkene) | Stretching | ~1600-1650 (medium) | ~1600-1650 (strong) | Characteristic of the enamine tautomer. |

| N-H (Imine) | Stretching | ~3300-3400 (weak-medium, broad) | ~3300-3400 (weak) | Present in the imine tautomer. |

| N-H (Amine) | Stretching | ~3300-3500 (two bands, medium) | ~3300-3500 (weak) | Characteristic of the primary amine in the enamine tautomer. |

| C-H (sp³ ) | Stretching | 2850-3000 (strong) | 2850-3000 (strong) | Present in both tautomers. |

Fourier Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry for Molecular Formula Determination and Fragmentation Studieslibretexts.orgmiamioh.edu

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight, which allows for the determination of the molecular formula. Furthermore, the fragmentation pattern of the molecular ion upon ionization gives valuable clues about the molecule's structure.

For 4-imino-5-methylheptan-2-one (C₈H₁₅NO), high-resolution mass spectrometry would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺. The fragmentation in the mass spectrometer typically occurs via cleavage of the weakest bonds, often adjacent to functional groups.

Key fragmentation pathways for imino ketones include:

Alpha-cleavage: This is the cleavage of the carbon-carbon bond adjacent to the carbonyl group or the imine group. For 4-imino-5-methylheptan-2-one, alpha-cleavage next to the ketone could lead to the loss of a methyl radical (•CH₃) or a C₅H₁₀N fragment. Cleavage adjacent to the imine is also possible. miamioh.edu

McLafferty Rearrangement: Aliphatic ketones and imines with accessible gamma-hydrogens can undergo this characteristic rearrangement, which involves the transfer of a hydrogen atom to the carbonyl oxygen or imine nitrogen, followed by the cleavage of the beta-bond. This typically results in the loss of a neutral alkene molecule. libretexts.org

Loss of Neutral Molecules: The loss of small, stable neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or carbon monoxide (CO) can also be observed. libretexts.org

The fragmentation pattern would help confirm the connectivity of the alkyl chain and the positions of the functional groups. For example, the presence of an acylium ion [CH₃CO]⁺ at m/z 43 would be strong evidence for the methyl ketone moiety. miamioh.edu

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic Absorption Spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for investigating the electronic structure of molecules containing chromophores—functional groups that absorb light in the UV or visible regions of the electromagnetic spectrum. libretexts.org For imino ketones, the primary chromophores are the carbonyl (C=O) and imine (C=N) groups. This technique measures the absorption of light, which promotes electrons from a lower energy molecular orbital to a higher energy one, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgusp.br

The energy of the electronic transition, and thus the wavelength of maximum absorbance (λmax), is highly dependent on the molecular structure, particularly the presence and extent of conjugation. utoronto.ca In conjugated systems, where alternating single and multiple bonds create a delocalized system of π-electrons, the HOMO-LUMO energy gap is reduced. libretexts.org This reduction in the energy gap results in absorption at longer wavelengths (a bathochromic or red shift). utoronto.camsu.edu

In the specific case of 4-Imino-5-methylheptan-2-one , the carbonyl and imine chromophores are separated by a methylene group (-CH₂-), meaning they are isolated and not part of a conjugated system. Due to this lack of conjugation, the electronic transitions require higher energy and thus occur at shorter wavelengths, typically in the UV region below 300 nm.

The primary transitions observed for isolated chromophores like those in 4-Imino-5-methylheptan-2-one are:

n → π* (n-to-pi-star) Transitions : These are lower energy transitions involving the promotion of an electron from a non-bonding orbital (the lone pairs on the oxygen and nitrogen atoms) to an anti-bonding π* orbital. These transitions are characteristically weak (low molar absorptivity, ε) and are the longest wavelength absorptions for non-conjugated imino ketones. libretexts.orgmsu.edu

π → π* (pi-to-pi-star) Transitions : These higher-energy transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. For isolated double bonds, these transitions are intense (high molar absorptivity, ε) but occur at short wavelengths, often in the far-UV region (<200 nm). libretexts.orglibretexts.org

The distinct difference between conjugated and non-conjugated systems is evident when comparing their UV-Vis spectra. As conjugation increases, the λmax for the π → π* transition shifts to significantly longer wavelengths, and its intensity increases (a hyperchromic shift). utoronto.camsu.edu

| Compound Type | Example Structure | Transition | Typical λmax (nm) | Molar Absorptivity (ε) | Reference |

|---|---|---|---|---|---|

| Isolated Ketone | C=O | n → π | ~270-290 | 10-30 | msu.edu |

| Isolated Imine | C=N | n → π | ~230-240 | Weak | |

| Isolated Alkene | C=C | π → π | ~170-180 | ~10,000 | msu.edu |

| Conjugated Enone | C=C-C=O | π → π | ~215-250 | 10,000-20,000 | msu.edu |

| Conjugated Diene | C=C-C=C | π → π* | ~217 | ~21,000 | libretexts.org |

Thermal Analysis Techniques for Material Stability Characterization (e.g., Thermogravimetric Analysis)

Thermal analysis encompasses a suite of techniques that measure a material's physical or chemical properties as a function of temperature or time while it is subjected to a controlled temperature program. numberanalytics.com For characterizing the stability of a compound like 4-Imino-5-methylheptan-2-one, Thermogravimetric Analysis (TGA) is an exceptionally valuable method. libretexts.org

Thermogravimetric Analysis (TGA) continuously measures the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). libretexts.org The resulting plot of mass versus temperature, known as a TGA curve, provides critical information about the thermal stability, decomposition temperatures, and composition of the material. numberanalytics.com A loss of mass indicates a decomposition or volatilization event. The temperature at which significant mass loss begins is a key indicator of the compound's thermal stability.

Poly(imino ketone)s : These polymers can exhibit good thermal stability, with some materials being stable up to temperatures of 176°C, while high-performance versions can withstand temperatures over 400°C before significant decomposition. researchgate.netresearchgate.net

Imino-Ketone Metal Complexes : Certain metal complexes incorporating imino-ketone ligands have shown thermal stability up to temperatures of 225-260°C. uobaghdad.edu.iq

Imino-Cross-linked Polymers : Polyethylene cross-linked with imine bonds showed no significant mass loss in TGA experiments up to 300°C, indicating high stability of the imine linkage within the polymer matrix. acs.orguni-konstanz.de

A hypothetical TGA analysis of 4-Imino-5-methylheptan-2-one would likely show a stable baseline at lower temperatures, followed by a sharp decrease in mass as the molecule reaches its decomposition temperature, breaking down into smaller, volatile fragments.

| Material Class | Description | Observed Thermal Stability | Reference |

|---|---|---|---|

| Poly(imino ketone) Copolymer | Bare copolymer PBZPDA1 | Stable up to 176°C (based on 5% weight loss) | researchgate.net |

| Poly(ether ether ketone) Analog | Amorphous PEEK derivative | Stable up to >450°C (based on 5% weight loss) | researchgate.net |

| Imino Ethanone Metal Complex | [CoCl₂L1] complex | Stable up to 225°C before first mass loss | uobaghdad.edu.iq |

| Imino-Cross-linked Polyethylene | Keto-PE cross-linked with diamines | No significant mass loss up to 300°C | acs.orguni-konstanz.de |

Computational and Theoretical Studies on 4 Imino 5 Methylheptan 2 One and Imino Ketone Chemistry

Density Functional Theory (DFT) Investigations of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov For 4-Imino-5-methylheptan-2-one, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can optimize the molecule's geometry to find its most stable three-dimensional structure. nih.govworldscientific.comicm.edu.pl This process determines key structural parameters.

Molecular Structure: The optimized geometry reveals precise bond lengths, bond angles, and dihedral angles. The C=O bond in the ketone group and the C=N bond in the imine group are of particular interest. The polarity of the C=O bond is greater than that of the C=N bond due to oxygen's higher electronegativity compared to nitrogen. libretexts.org This difference influences the charge distribution across the molecule. The methyl group at position 5 introduces steric bulk that affects the local geometry and conformational preferences. vulcanchem.com

Electronic Properties: Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical stability and reactivity. pearson.comvedantu.com A smaller gap suggests the molecule is more polarizable and reactive, as less energy is needed to excite an electron to a higher energy state. worldscientific.comnih.gov For imino ketones, the HOMO is often localized on the more electron-rich regions, such as the nitrogen and oxygen atoms, while the LUMO is centered on the electrophilic carbon atoms of the imine and carbonyl groups. impactfactor.orgwuxiapptec.com

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. uni-muenchen.de In an MEP map of an imino ketone, red areas (negative potential) are found around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. nih.govajchem-a.comresearchgate.net Blue areas (positive potential) are located around the carbonyl and imine carbon atoms, highlighting them as likely sites for nucleophilic attack. nih.govajchem-a.com This makes the carbonyl carbon a more δ+ (electrophilic) site than the imine carbon. libretexts.org

| Property | Typical Calculated Value/Description | Significance |

|---|---|---|

| C=O Bond Length | ~1.21-1.23 Å | Indicates a strong double bond, shorter than a C-O single bond. |

| C=N Bond Length | ~1.27-1.29 Å | Indicates a double bond, longer and weaker than a C=O bond. |

| HOMO Energy | Typically negative (e.g., -6 to -7 eV) | Relates to the molecule's ability to donate electrons (ionization potential). impactfactor.org |

| LUMO Energy | Typically near zero or slightly negative (e.g., -1 to -2 eV) | Relates to the molecule's ability to accept electrons (electron affinity). impactfactor.org |

| HOMO-LUMO Gap (ΔE) | ~3-5 eV | A smaller gap implies higher reactivity and polarizability. worldscientific.com |

| MEP Negative Region | Localized on Oxygen and Nitrogen atoms | Predicts sites for electrophilic attack. nih.gov |

| MEP Positive Region | Localized on Carbonyl and Imino Carbon atoms | Predicts sites for nucleophilic attack. libretexts.org |

Prediction of Chemical Reactivity and Selectivity through Quantum Chemical Descriptors

Beyond HOMO-LUMO analysis, a range of quantum chemical descriptors derived from DFT calculations can provide a more quantitative prediction of reactivity. These "conceptual DFT" descriptors help rationalize and predict the behavior of molecules like 4-Imino-5-methylheptan-2-one in chemical reactions.

Key reactivity descriptors include:

Chemical Hardness (η) and Chemical Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated from the HOMO-LUMO gap (η ≈ (E_LUMO - E_HOMO) / 2). A larger hardness value (smaller softness) indicates greater stability and lower reactivity. nih.gov

Electronegativity (χ) : This describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) : This global descriptor measures the stabilization in energy when the system acquires an additional electronic charge. A higher electrophilicity index points to a stronger electrophile. nih.gov Aldehydes and ketones are generally more electrophilic than imines. libretexts.orgnih.gov

Fukui Functions (f(r)) : These are local reactivity descriptors that indicate which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the Fukui functions, one can predict the regioselectivity of a reaction. For 4-Imino-5-methylheptan-2-one, these calculations would likely confirm the carbonyl and imine carbons as the primary sites for nucleophilic attack.

These descriptors are invaluable for comparing the reactivity of different sites within the same molecule or for comparing the reactivity of different imino ketone derivatives. nih.gov For instance, they can predict whether a nucleophile would preferentially attack the C2 (ketone) or C4 (imine) position of 4-Imino-5-methylheptan-2-one.

| Descriptor | Formula/Concept | Predicted Property |

|---|---|---|

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | High hardness implies high stability and low reactivity. |

| Chemical Softness (S) | S = 1 / η | High softness implies low stability and high reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ is chemical potential) | Higher value indicates a better electrophile. |

| Fukui Function for Nucleophilic Attack (f+) | Change in electron density upon adding an electron | Identifies the most electrophilic sites (e.g., C=O, C=N carbons). |

| Fukui Function for Electrophilic Attack (f-) | Change in electron density upon removing an electron | Identifies the most nucleophilic sites (e.g., N, O atoms). |

Elucidation of Reaction Mechanisms and Transition State Energies

Computational chemistry is instrumental in mapping out the entire energy landscape of a chemical reaction, from reactants to products. This involves identifying all intermediates and, crucially, the transition states (TS) that connect them. A transition state represents the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (or energy barrier), which determines the reaction rate.

For reactions involving imino ketones, such as reduction, hydrolysis, or cycloaddition, DFT calculations can be used to:

Locate Transition State Structures : Specialized algorithms are used to find the exact geometry of the TS, which is a first-order saddle point on the potential energy surface.

Calculate Activation Energies (ΔG‡) : By comparing the energy of the TS with the energy of the reactants, the barrier to reaction can be quantified. researchgate.net Lower activation energies correspond to faster reactions.

Compare Competing Pathways : When a reaction can proceed through multiple mechanisms, DFT can determine the activation energy for each path. The pathway with the lowest energy barrier is the one that is kinetically favored. For example, in the transfer hydrogenation of ketimines, DFT studies have shown that the catalyst and substrate form a cyclic transition structure, and the enantioselectivity is governed by steric interactions in this TS. acs.org

For 4-Imino-5-methylheptan-2-one, mechanistic studies could explore, for instance, the acid-catalyzed hydrolysis back to a ketone and an amine, or its reduction to an amino alcohol. libretexts.org Calculations would reveal the stepwise mechanism, including protonation, nucleophilic attack, and elimination steps, and provide the energy of each associated transition state. libretexts.orgnih.gov

Conformational Landscape and Energetic Analysis of Imino Ketone Derivatives

Molecules with single bonds, like the aliphatic chain in 4-Imino-5-methylheptan-2-one, are not static but exist as an equilibrium of multiple conformations (or rotamers) due to rotation around these bonds. researchgate.net Conformational analysis is the study of the energies of these different conformers and their relative populations.

The presence of a ketone at C2, an imine at C4, and a methyl group at C5 makes the conformational landscape of 4-Imino-5-methylheptan-2-one complex. vulcanchem.com Computational methods can systematically explore this landscape by:

Performing a Conformational Search : This involves rotating the molecule around its flexible single bonds (e.g., C2-C3, C3-C4, C4-C5, C5-C6) and calculating the energy of each resulting conformer.

Identifying Low-Energy Conformers : The search identifies the most stable, low-energy conformations. These are typically staggered conformations that minimize steric hindrance between bulky groups. Eclipsed conformations, where groups are aligned, are higher in energy and represent transition states for rotation.

Understanding the conformational preferences is crucial, as the specific shape a molecule adopts can significantly influence its reactivity and how it interacts with other molecules, such as catalysts or biological receptors.

Coordination Chemistry and Metal Complexation of Imino Keto Ligands

Synthesis and Characterization of Metal Complexes Bearing Imino-Keto Ligands

The synthesis of metal complexes with imino-keto ligands is typically straightforward. The most common method involves the direct reaction of the imino-keto ligand with a metal salt, often a halide or acetate (B1210297), in a suitable solvent like ethanol (B145695) or methanol. uobaghdad.edu.iqresearchgate.net The reaction mixture is usually refluxed to ensure complete complexation, after which the product can be isolated by cooling and filtration. uobaghdad.edu.iq For instance, complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized by reacting the respective metal chlorides with imino-keto ligands in a 1:2 metal-to-ligand molar ratio. researchgate.nettubitak.gov.tr

Alternatively, the ligand can be generated in situ through a condensation reaction between a β-diketone (like 5-methylheptan-2,4-dione, the precursor to 4-imino-5-methylheptan-2-one) and a primary amine in the presence of the metal ion, which can act as a template to drive the reaction. rsc.org

Characterization of these complexes is achieved through a combination of spectroscopic and analytical techniques:

Elemental Analysis (CHN): Confirms the empirical formula of the synthesized complex. rsc.orgresearchgate.net

Molar Conductivity: Determines the electrolytic nature of the complexes in solution. tubitak.gov.trresearcher.life

Magnetic Susceptibility: Measures the magnetic moment to infer the geometry and spin state of the central metal ion. rsc.orgresearchgate.net

Spectroscopic Methods: FT-IR, UV-Vis, and NMR spectroscopy are crucial for elucidating the structure and bonding within the complex. uobaghdad.edu.iqresearchgate.net Mass spectrometry confirms the molecular weight of the complex. uobaghdad.edu.iq

A general synthetic route for a metal(II) complex of 4-imino-5-methylheptan-2-one is depicted below:

MCl₂ + 2 (C₈H₁₅NO) → [M(C₈H₁₄NO)₂] + 2 HCl (where M = Co(II), Ni(II), Cu(II), Zn(II) and C₈H₁₅NO is 4-imino-5-methylheptan-2-one)

The resulting complexes are often colored, crystalline solids, with their stability and solubility dependent on the metal ion and the substituents on the ligand. uobaghdad.edu.iq

Metal Coordination Modes and Chelation Behavior of Imino Ketones

Imino ketones, also known as β-enaminones, primarily function as bidentate ligands. chemmethod.com Coordination typically occurs through the deprotonation of the imine (N-H) proton, leading to the formation of a monoanionic ligand that chelates to the metal center via the imino nitrogen and the keto oxygen atoms. srce.hr This forms a stable six-membered chelate ring, a favorable arrangement in coordination chemistry. researchgate.net

The chelation can be represented by the equilibrium between the keto-imine and the enol-imine tautomers, with coordination stabilizing the keto-enamine form after deprotonation. acs.orgiku.edu.tr

There are two primary coordination modes:

N,O-Chelation of the Anionic Ligand: This is the most common mode, where the deprotonated ligand, the β-ketoiminate, binds to the metal. For example, in reacting with Pd(OAc)₂, a β-ketoimine can form a dimeric structure where the acetate groups bridge two palladium centers, each chelated by a ketoiminate ligand. publish.csiro.au

Coordination of the Neutral Ligand: In some cases, particularly with strong Lewis acidic metals like Ga(III) or Al(III), the neutral imino-keto ligand can coordinate. publish.csiro.auresearchgate.net Coordination may occur monodentately through the lone pair of the oxygen atom, or less commonly, the nitrogen atom. publish.csiro.auuu.nl For instance, trimethylgallium (B75665) forms an adduct with a β-ketoimine where the ligand coordinates solely through the oxygen atom. publish.csiro.au

The geometry of the resulting metal complex is dictated by the coordination number of the metal and the steric bulk of the ligand. Octahedral, square planar, and distorted tetrahedral geometries are commonly observed for transition metal complexes. researchgate.netrsc.orgchemmethod.com

Spectroscopic and Structural Analysis of Imino-Keto Metal Complexes

Spectroscopic analysis provides critical insights into the formation and structure of imino-keto metal complexes.

Infrared (IR) Spectroscopy: The IR spectrum is particularly informative for confirming coordination. Key vibrational bands of the free ligand are compared to those of the metal complex.

ν(N-H) band: The disappearance of the N-H stretching vibration (typically around 3200-3400 cm⁻¹) in the complex spectrum is strong evidence of deprotonation and coordination via the nitrogen atom.

ν(C=O) band: The carbonyl stretch (around 1600-1650 cm⁻¹) in the free ligand shifts to a lower frequency (ca. 1570-1610 cm⁻¹) upon complexation. uobaghdad.edu.iq This shift is due to the donation of electron density from the oxygen atom to the metal, weakening the C=O double bond.

ν(C=N) band: The imine stretch (around 1580-1620 cm⁻¹) also typically shifts, indicating the involvement of the imine nitrogen in coordination. uobaghdad.edu.iq

New bands: The appearance of new, weak bands in the far-IR region (400-600 cm⁻¹) can be attributed to the formation of new Metal-Oxygen (M-O) and Metal-Nitrogen (M-N) bonds. uobaghdad.edu.iq

| Compound | ν(N-H) | ν(C=O) | ν(C=N) | ν(M-N) | ν(M-O) |

|---|---|---|---|---|---|

| Free Ligand (L) | ~3350 | ~1640 | ~1615 | - | - |

| [CoL₂Cl₂] | - | ~1605 | ~1590 | ~510 | ~450 |

| [CuL₂Cl₂] | - | ~1610 | ~1595 | ~515 | ~455 |

UV-Visible Spectroscopy: Electronic spectra of the complexes, typically recorded in ethanol or DMSO, show bands arising from two main types of electronic transitions.

Intra-ligand Transitions: Bands in the UV region (usually < 350 nm) are assigned to π→π* and n→π* transitions within the ligand itself. uobaghdad.edu.iqresearchgate.net These bands may undergo a slight shift (hypsochromic or bathochromic) upon coordination.

Charge Transfer Transitions: New bands, often appearing in the visible region, are attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT), which are characteristic of coordination. uobaghdad.edu.iq For d-block metals, d-d transitions may also be observed, which are typically weak.

| Compound | λmax (nm) and Assignments |

|---|---|

| [CoCl₂L₂] | ~300 (π→π), ~330 (Charge Transfer) |

| [CuCl₂L₂] | ~298 (π→π), ~325 (Charge Transfer) |

Structural Analysis: Single-crystal X-ray diffraction provides the most definitive structural evidence. publish.csiro.aursc.org It allows for precise measurement of bond lengths and angles, confirming the N,O-chelation and revealing the coordination geometry around the metal ion. For example, analysis of a palladium complex with a β-ketoiminate ligand showed a square-planar geometry with the ligand forming a six-membered chelate ring with the metal. publish.csiro.au

Influence of Metal Centers on Imino Ketone Reactivity and Stability

The identity of the central metal ion significantly influences the properties of the imino-keto complex.

Stability: The stability of the complex is related to the Lewis acidity of the metal ion and the strength of the M-N and M-O bonds formed. Generally, harder metal ions may show a stronger affinity for the hard oxygen donor, while softer metals interact more strongly with the borderline nitrogen donor. The chelate effect, however, ensures high stability for most metal complexes of this type. uobaghdad.edu.iq

Electronic Properties and Reactivity: The metal center can modulate the electronic distribution within the ligand framework. A more electrophilic metal center will withdraw more electron density, which can alter the reactivity of the ligand. This is crucial in catalysis, where the metal center's ability to participate in redox processes or activate substrates is key. For example, Cr(III) complexes bearing β-ketoimine ligands have been investigated as precatalysts for olefin polymerization, where the nature of the chromium center and its coordination environment dictates the catalytic activity. mdpi.com

Catalytic Activity: The choice of metal is fundamental to the catalytic application. Nickel complexes of α-imino-ketones are effective for ethylene (B1197577) polymerization, while cobalt and rhodium complexes show different chemoselectivities in the cyclization of dienyl aldehydes, a difference attributed to the stability and reactivity of the respective metallacycle intermediates. researchgate.netrsc.org

Biological Activity: In many cases, metal complexes of imino-ketones exhibit enhanced biological activity (e.g., antibacterial, antifungal) compared to the free ligand. researchgate.netresearchgate.netresearcher.life This enhancement is often attributed to the chelation theory, where coordination reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across microbial cell membranes.

Advanced Applications in Materials Science: Poly Imino Ketone Systems

Synthesis and Polymerization of Imino Ketone Monomers

The primary route for synthesizing high-performance aromatic poly(imino ketone)s is through palladium-catalyzed polycondensation, specifically the Hartwig-Buchwald amination reaction. acs.orgacs.org This method facilitates the C-N cross-coupling of aromatic dihalo ketones with aromatic diamines to form the repeating imino-ketone linkage in the polymer backbone. researchgate.net

The key monomers are typically electron-poor aromatic dihalides (containing bromine or chlorine) and electron-rich primary aromatic diamines. acs.org The polymerization is carried out in a high-boiling polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or diphenyl sulfone (DPS), at elevated temperatures, often in a two-stage heating process (e.g., 100 °C followed by 165 °C). acs.org

The catalytic system is crucial for the reaction's success. A common and efficient catalyst combination is a palladium source, like tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃], and a bulky electron-rich phosphine (B1218219) ligand, such as 2,2´-bis(diphenylphosphino)-1,1´-binaphthyl (BINAP). researchgate.net A base, such as sodium tert-butoxide, is also required to facilitate the catalytic cycle.

The general polymerization scheme is as follows:

Scheme 1: General Synthesis of Aromatic Poly(imino ketone)s

Where Ar1, Ar2, and Ar3 are various aromatic groups and X is a halogen (Br or Cl).

Researchers have investigated the influence of various factors on the polymerization, including monomer concentration, reaction temperature, and the choice of catalyst ligand, to optimize polymer molecular weight and polydispersity. acs.orgresearchgate.net The resulting polymers are typically obtained in high yields (80-95%) as solid materials. acs.org

Investigation of Physicochemical Properties of Poly(Imino Ketone)s

Aromatic poly(imino ketone)s are recognized as a class of high-performance polymers due to their excellent thermal stability and mechanical properties. acs.orgacs.org

Thermal Properties: PIKs exhibit high thermal stability, with decomposition temperatures (Td), often measured as the temperature of 10% weight loss by thermogravimetric analysis (TGA), frequently exceeding 450-500 °C. acs.orgbohrium.com They also possess high glass transition temperatures (Tg), typically above 230 °C, which indicates they retain their rigidity and mechanical integrity at elevated temperatures. acs.org The introduction of rigid and bulky groups, such as fluorene (B118485) moieties, into the polymer backbone can further increase the Tg. bohrium.com

Solubility: The solubility of PIKs is a critical factor for their processability. While the strong intermolecular forces in PIKs can limit their solubility, structural modifications can enhance it. Generally, aromatic PIKs are soluble in high-polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and DMAc. researchgate.net Introducing flexible ether linkages or bulky side groups, such as tert-butyl groups, into the polymer backbone disrupts chain packing, thereby improving solubility in less polar solvents like dimethylformamide (DMF) and even chloroform (B151607) in some cases. acs.orgacs.org

Table 1: Physicochemical Properties of Selected Aromatic Poly(imino ketone)s

| Polymer Name/Monomers | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (Td) | Solubility |

|---|---|---|---|

| PIK from 1,4-bis(4-bromobenzoyl)benzene & 4,4'-oxydianiline | > 230 °C acs.org | > 500 °C acs.org | Soluble in NMP, DMAc researchgate.net |

Structure-Property Relationships in High-Performance Poly(Imino Ketone)s

The macroscopic properties of PIKs are directly governed by their molecular structure, allowing for targeted material design. sigmaaldrich.com The relationship between the monomer structure and the final polymer properties is a key area of investigation.

Backbone Rigidity: The inclusion of rigid aromatic rings (e.g., phenylene, fluorene) in the polymer main chain contributes to high thermal stability and high glass transition temperatures. sigmaaldrich.combohrium.com However, excessive rigidity can lead to poor solubility and processability.

Flexible Linkages: Incorporating flexible linkages, such as ether bonds (-O-), into the diamine or diketone monomers can enhance solubility and toughness by increasing the rotational freedom of the polymer chains. researchgate.net

Bulky Side Groups: Attaching bulky substituents (e.g., tert-butyl, fluorine) to the polymer backbone increases the free volume and hinders close chain packing. acs.orgbohrium.com This strategy is effective in improving the solubility of the polymers without significantly compromising their thermal stability. acs.org For example, a PIK containing a tert-butyl group was found to be soluble in chloroform, a common organic solvent. acs.org

Polar Groups: The ketone (C=O) and imine (N-H) groups are fundamental to the properties of PIKs. These polar groups create strong intermolecular dipole-dipole interactions and hydrogen bonds, which are largely responsible for the high thermal stability and good mechanical properties of the material. acs.org

The strategic combination of these structural elements allows for the fine-tuning of properties, balancing thermal performance with processability to meet the demands of specific advanced applications. sigmaaldrich.com

Hydrogen Bonding Interactions in Poly(Imino Ketone) Architectures

A defining characteristic of poly(imino ketone)s is the presence of significant hydrogen bonding. acs.org Specifically, intermolecular and intramolecular hydrogen bonds form between the hydrogen atom of the imine group (N-H) and the oxygen atom of the carbonyl group (C=O). vulcanchem.comnih.gov

These N-H···O=C interactions act as physical cross-links, holding the polymer chains together firmly. This strong non-covalent interaction significantly restricts segmental motion of the polymer chains, which is a primary reason for the high glass transition temperatures and excellent thermal stability observed in PIKs. acs.orgnih.gov The effect is analogous to the hydrogen bonding in polyamides like Kevlar, which is renowned for its high strength and thermal resistance. researchgate.net

The presence and nature of these hydrogen bonds are typically confirmed using Fourier-transform infrared (FTIR) spectroscopy. vulcanchem.comresearchgate.net In the FTIR spectra of PIKs, the characteristic absorption band for the N-H stretch is observed, often in the region of 3316-3341 cm⁻¹. researchgate.net The position and shape of this band can provide insights into the extent and strength of the hydrogen bonding within the polymer matrix. In some synthesis procedures, additives like lithium chloride are used to disrupt this hydrogen bonding during polymerization to maintain solubility and achieve higher molecular weights. acs.org The good thermal stability of poly(imino ketone)s compared to structurally similar polymers can be directly attributed to the formation of these robust hydrogen bond networks. nih.gov

Environmental Chemical Dynamics of Imino Ketones

Degradation Pathways and Environmental Fate of Imino Ketone Compounds

Imino ketones, characterized by the presence of both an imine (-C=N-) and a ketone (C=O) functional group, are susceptible to various degradation pathways in the environment. The primary mechanism of degradation is hydrolysis, where the imine bond is cleaved in the presence of water to yield an amine and a ketone. mdpi.com This reaction is reversible and its rate is influenced by pH, temperature, and the presence of catalysts. peerj.com

Abiotic degradation can also occur through photolysis. The absorption of ultraviolet (UV) radiation can lead to the cleavage of chemical bonds within the molecule, breaking it down into smaller, and often less harmful, substances. For instance, photochemical degradation of related compounds like Fe(III) nitrilotriacetate has been shown to rapidly form iminodiacetate. oup.com

Biotic degradation by microorganisms is another significant pathway for the removal of imino ketones from the environment. Bacteria and fungi can utilize these compounds as a source of carbon and nitrogen. nih.gov The initial steps in the microbial degradation of ketones often involve oxidation at or near the carbonyl group. nih.gov For imino ketones, enzymatic hydrolysis of the imine bond is a likely initial step, followed by the degradation of the resulting amine and ketone. The presence of metal ions can influence the rate and pathway of biodegradation. oup.com

The environmental fate of imino ketones is largely determined by their water solubility, soil adsorption characteristics, and volatility. Compounds with higher water solubility will be more mobile in aquatic environments, while those with a tendency to adsorb to soil particles will be less mobile but may persist in the soil compartment. slu.se

Table 1: Potential Degradation Pathways for Imino Ketones

| Degradation Pathway | Description | Influencing Factors | Potential Products |

| Hydrolysis | Cleavage of the imine bond by reaction with water. | pH, temperature, catalysts | Amine, Ketone |

| Photolysis | Degradation by absorption of UV radiation. | Wavelength and intensity of light, presence of photosensitizers | Smaller organic molecules |

| Biodegradation | Breakdown by microorganisms. | Microbial population, nutrient availability, temperature, pH, metal ions | Carbon dioxide, water, biomass, smaller organic acids |

This table is a generalized representation based on the chemistry of imino ketones and related compounds.

Persistence and Stability in Various Environmental Compartments

The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being degraded or transported away. The stability of imino ketones is influenced by their chemical structure and the environmental conditions.

In aquatic environments , the stability of imino ketones is primarily governed by hydrolysis. The rate of hydrolysis can vary significantly depending on the pH of the water. Generally, hydrolysis is faster under acidic or basic conditions compared to neutral pH. The presence of functional groups near the imine bond can also affect its stability.

In soil , the persistence of imino ketones is influenced by a combination of biotic and abiotic factors. Adsorption to soil organic matter and clay minerals can reduce the bioavailability of the compound to microorganisms, thereby increasing its persistence. nmsu.edu The water stability of soil aggregates can also play a role in the physical protection of the compound from degradation. researchgate.net The rate of microbial degradation will depend on the soil type, moisture content, temperature, and the presence of a suitable microbial community.

In the atmosphere , volatile imino ketones can be subject to long-range transport. Their persistence in the air is determined by their reactivity with atmospheric oxidants such as hydroxyl radicals (•OH). The atmospheric half-life of a compound is a key parameter in assessing its potential for long-range transport and deposition.

Table 2: Factors Affecting the Stability of Imino Ketones in Different Environmental Compartments

| Environmental Compartment | Key Factors Affecting Stability | General Persistence |

| Water | pH, temperature, microbial activity | Low to moderate, depending on hydrolysis rate |

| Soil | Microbial activity, adsorption to organic matter and clay, moisture, temperature | Moderate to high, depending on soil properties |

| Air | Reaction with atmospheric oxidants (e.g., •OH), photolysis | Low for volatile compounds |

This table presents a qualitative assessment based on general principles of environmental chemistry.

Life Cycle Assessment of Imino Ketone Synthetic Processes

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through to processing, manufacture, distribution, use, and disposal or recycling. rsc.orgmdpi.com Applying LCA to the synthesis of imino ketones can help identify the most environmentally intensive steps and guide the development of greener synthetic routes. unimore.it

An LCA of a typical imine synthesis would consider the following aspects:

Raw material acquisition: The environmental impact of producing the starting materials, such as the precursor ketone and amine. This includes the energy and resources used in their synthesis and purification.

Use phase: For imino ketones used as intermediates, their impact during subsequent reaction steps would be considered.

End-of-life: The environmental fate and effects of the compound and any by-products upon their release into the environment.

Table 3: Key Parameters in a Life Cycle Assessment of Imino Ketone Synthesis

| Life Cycle Stage | Key Parameters for Assessment | Potential for Environmental Impact Reduction |